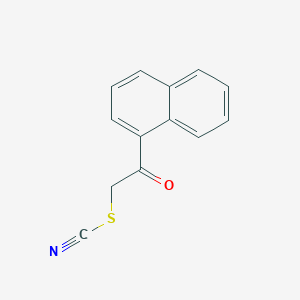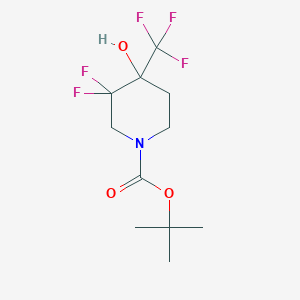
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Urea and Bis-Urea Derivatives:
- A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents highlighted their synthesis and biological evaluation. The derivatives displayed significant antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cells, and demonstrated high antioxidant activity. These findings suggest potential applications in the development of new anticancer and antioxidant agents (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities:
- Research on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for treating neurodegenerative diseases like Alzheimer's. Some derivatives also exhibited strong antioxidant activities, indicating their use in managing oxidative stress-related conditions (Kurt et al., 2015).
Herbicidal Activities:
- The design and synthesis of novel triazolinone derivatives incorporating cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores were studied for their herbicidal activities. These compounds, particularly one promising candidate, showed comparable activity to commercial products, suggesting their application in agricultural weed management (Luo et al., 2008).
Antimicrobial Agents:
- A variety of quinazolinone derivatives were synthesized and evaluated as antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This research points to the potential use of such compounds in developing new antibacterial drugs (Patel & Patel, 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 2-fluorobenzaldehyde to yield the final product.", "Starting Materials": [ "2-aminobenzophenone", "3-methoxyphenethyl isocyanate", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate in the presence of a suitable catalyst to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable base to yield (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941946-73-2 |
Molecular Formula |
C24H21FN4O3 |
Molecular Weight |
432.455 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-8-6-7-16(15-17)13-14-29-22(18-9-2-4-11-20(18)27-24(29)31)28-23(30)26-21-12-5-3-10-19(21)25/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
InChI Key |
KZRNSWVGHIDPPB-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)


![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)
![4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide](/img/structure/B2590997.png)

